molecular formula C11H11NO B1346342 3-Methoxynaphthalen-2-amine CAS No. 67291-63-8

3-Methoxynaphthalen-2-amine

Cat. No.: B1346342
CAS No.: 67291-63-8
M. Wt: 173.21 g/mol
InChI Key: XTRFUJHTLUJITO-UHFFFAOYSA-N
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Description

3-Methoxynaphthalen-2-amine is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol It is a derivative of naphthalene, featuring a methoxy group at the third position and an amine group at the second position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of 3-Methoxynaphthalen-2-amine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Methoxynaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce various amine derivatives.

Scientific Research Applications

It appears that the compound "3-Methoxynaphthalen-2-amine" is a chemical compound that has various research applications, particularly in the synthesis of other complex molecules with biological activities .

Synthesis of BINAMs

  • This compound is used in the synthesis of binaphthalene-2,2'-diamines (BINAMs) .
  • BINAMs are a class of compounds that have applications in asymmetric catalysis and chiral recognition .
  • The synthesis involves reacting this compound with a metal catalyst under a nitrogen atmosphere, followed by purification using column chromatography .

Synthesis of Anti-Inflammatory Agents

  • It can be used in the synthesis of novel anti-inflammatory and analgesic agents based on peptide compounds .
  • These compounds are designed by observing the structural basis of anti-inflammatory drugs like naproxen . The design considers electrostatic potential and lipophilicity maps to identify key regions responsible for activity. The compound is reacted with amino-acid methyl esters to produce naproxol thioureido–amino acid methyl esters .

As Tubulin Polymerization Inhibitors

  • A novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, which include this compound derivatives, have been designed and synthesized as tubulin polymerization inhibitors .
  • These compounds exhibited moderate to high antiproliferative activity against MCF-7 and HepG2 cancer cell lines .
  • Further studies showed that one of the compounds (5i) inhibited tubulin polymerization, induced cell cycle arrest, and cell apoptosis in the MCF-7 cell line .
  • Molecular modeling suggested that compound 5i binds to the colchicine site of tubulin .

Other potential applications

  • Polyphenol-containing nanoparticles have uses in biomedical applications like bioimaging, therapeutic delivery, and disease treatments .
  • Flavonoids have anti-inflammatory, antimutagenic properties .
  • Curcumin has been reported to have a wide range of activities, including anti-inflammatory, anti-HIV, antibacterial, and anticancer properties .
  • Some synthesized compounds significantly inhibited inflammatory response in LPS-stimulated macrophages and increased survival rates in mice treated with a lethal dose of LPS .

Mechanism of Action

The mechanism of action of 3-Methoxynaphthalen-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing various biochemical processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynaphthalene: Lacks the amine group, making it less reactive in certain chemical reactions.

    2-Naphthylamine: Lacks the methoxy group, affecting its solubility and reactivity.

    3-Methoxyaniline: Has a similar structure but with a benzene ring instead of a naphthalene ring.

Uniqueness

3-Methoxynaphthalen-2-amine is unique due to the presence of both the methoxy and amine groups on the naphthalene ring, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .

Biological Activity

3-Methoxynaphthalen-2-amine, a compound with significant biological activity, has been the subject of various studies aimed at understanding its potential applications in pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activities, including its anticancer properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to the naphthalene ring, which enhances its lipophilicity and biological activity. Its molecular formula is C11H13NC_{11}H_{13}N and it has a molecular weight of 173.23 g/mol.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Cell Proliferation : Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, in studies involving MCF-7 (breast cancer) and HGC-27 (gastric cancer) cell lines, this compound demonstrated IC50 values indicating effective inhibition of cell growth. Specifically, compounds derived from it were shown to block the cell cycle at the G2-M phase, leading to apoptosis as evidenced by PARP cleavage assays .
  • Mechanisms of Action :
    • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. For example, it enhances the expression and nuclear export of Nur77, a nuclear receptor implicated in apoptosis regulation .
    • Cell Cycle Arrest : Flow cytometry analyses confirmed that treatment with this compound led to significant cell cycle arrest in the G2-M phase, preventing further proliferation .

Antioxidant Activity

In addition to its anticancer properties, this compound also exhibits antioxidant activity. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property may contribute to its overall therapeutic efficacy, particularly in cancer treatment where oxidative stress plays a critical role .

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. Its derivatives have been evaluated for their effectiveness against various bacterial strains. For example, certain modifications of this compound exhibited strong antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis with minimum inhibitory concentrations (MIC) as low as 8 μM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group and naphthalene ring can significantly alter its pharmacological properties:

  • Increasing or decreasing the number of methoxy groups affects both anticancer and antimicrobial activities.
  • Substituents on the naphthalene ring can enhance selectivity towards specific cancer cell lines or improve solubility and bioavailability .

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

  • MCF-7 Cell Line Study : A study demonstrated that derivatives of this compound significantly inhibited proliferation in MCF-7 cells with an IC50 value of approximately 5 μM. The mechanism involved apoptosis via activation of caspases and PARP cleavage .
  • HGC-27 Cell Line Study : Another study reported that compounds derived from this compound inhibited colony formation in HGC-27 cells, showcasing their potential as therapeutic agents against gastric cancer .

Properties

IUPAC Name

3-methoxynaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRFUJHTLUJITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10986482
Record name 3-Methoxynaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67291-63-8
Record name 2-Naphthalenamine, 3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67291-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC36215
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36215
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methoxynaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-2-naphthol (7.96 g, 50.0 mmol) was dissolved in N-methylpyrrolidone (190 ml), and the mixture was stirred under ice-cooling. Then, 60% sodium hydride (2.08 g, 52 mmol) was added, and the mixture was stirred at the same temperature for 40 min. Then, ethyl iodide (3.3 ml, 53 mmol) was added, and the mixture was stirred at the same temperature for 2 hr. To the reaction mixture was added diluted aqueous sodium hydroxide solution, and the mixture was extracted with an ethyl acetate-hexane=1:1 mixed solvent. The organic layer was washed with diluted aqueous sodium hydroxide solution, water and saturated brine, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the solution was concentrated under reduced pressure. The obtained oil was purified by silica gel column chromatography (ethyl acetate-hexane), and the obtained solid was washed with hexane and dried under reduced pressure to give the title compound (4.53 g, yield 52%) as a colorless solid.
Quantity
7.96 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
52%

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